ONPG - 369-07-3

ONPG

Catalog Number: EVT-305479
CAS Number: 369-07-3
Molecular Formula: C12H15NO8
Molecular Weight: 301.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ONPG (ONPG) is a synthetic compound widely employed in scientific research, particularly in microbiology and biochemistry. It serves as a chromogenic substrate for the detection and analysis of β-galactosidase, an enzyme responsible for hydrolyzing lactose and other β-galactosides. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] ONPG, due to its structural resemblance to lactose, acts as a readily accessible alternative substrate for β-galactosidase. Upon hydrolysis by the enzyme, ONPG releases 2-nitrophenol, a yellow compound readily detectable using spectrophotometry, providing a quantifiable measure of β-galactosidase activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Lactose (glucose-β-D-galactoside)

Compound Description: Lactose is a disaccharide composed of glucose and galactose linked by a β-1,4-glycosidic bond. It serves as a primary energy source for various microorganisms. []

Relevance: Lactose is structurally similar to ONPG, with both molecules containing a β-D-galactoside moiety. [] ONPG functions as a chromogenic substrate for β-galactosidase, the enzyme responsible for lactose hydrolysis. [] While ONPG hydrolysis is a commonly used assay for β-galactosidase activity, the presence of lactose can interfere with this assay due to competitive inhibition. []

IPTG (Isopropylthio-β-D-galactoside)

Compound Description: IPTG is a non-metabolizable analog of allolactose, a lactose isomer that acts as a natural inducer of the lac operon in bacteria like Escherichia coli. []

TMG (Thiomethyl-β-D-galactopyranoside)

Compound Description: TMG is a non-metabolizable analog of β-D-galactoside used to study galactoside transport systems in bacteria. [, ]

Relevance: Similar to ONPG, TMG is a substrate for the lacY permease, a membrane protein responsible for transporting β-D-galactosides into the cell. [] Both compounds are used to study the mechanisms and kinetics of β-galactoside transport and accumulation in bacteria. [, , ]

ONPG-6-phosphate (o-Nitrophenyl-β-D-galactoside-6-phosphate)

Compound Description: ONPG-6-P is a phosphorylated derivative of ONPG. Some bacteria, instead of directly hydrolyzing ONPG using β-galactosidase, utilize a phospho-β-galactosidase enzyme that specifically cleaves ONPG-6-P. [, ]

Relevance: ONPG-6-P highlights a different mechanism of lactose utilization in certain bacteria. [, ] While ONPG is hydrolyzed by traditional β-galactosidase, ONPG-6-P is the preferred substrate for phospho-β-galactosidase, suggesting a phosphorylation step is involved in lactose metabolism for these organisms. [, ]

CPRG (Chlorophenol red-β-D-galactopyranoside)

Compound Description: CPRG is another chromogenic substrate for β-galactosidase that produces a red-colored product upon hydrolysis. [, ]

PEG (Phenethyl-β-D-galactoside)

Compound Description: PEG is a synthetic β-D-galactoside that exhibits autocytotoxic activity against specific coliform strains. []

CPPG (4-Chloro-2-cyclopentylphenyl-β-D-galactoside)

Compound Description: CPPG is another synthetic β-D-galactoside that demonstrates selective autocytotoxicity against certain coliform bacteria. []

Relevance: Like ONPG, CPPG is hydrolyzed by β-galactosidase. [] Its hydrolysis can result in the production of toxic metabolites that selectively inhibit the growth of specific coliform strains, similar to PEG. []

Synthesis Analysis

The synthesis of 2-nitrophenyl-beta-D-galactopyranoside typically involves the glycosylation of a suitable precursor with a nitrophenol derivative. One common method for synthesizing this compound is through the reaction of beta-D-galactopyranosyl chloride with 2-nitrophenol in the presence of a base such as pyridine or triethylamine.

General Procedure:

  1. Reagents:
    • Beta-D-galactopyranosyl chloride
    • 2-Nitrophenol
    • Base (e.g., pyridine)
    • Solvent (e.g., dichloromethane)
  2. Reaction Conditions:
    • The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.
    • The progress can be monitored using thin-layer chromatography.
  3. Purification:
    • After completion, the reaction mixture is typically quenched and then purified by column chromatography to isolate the desired product.

This method yields 2-nitrophenyl-beta-D-galactopyranoside in good purity and yield, suitable for further applications.

Molecular Structure Analysis

The molecular structure of 2-nitrophenyl-beta-D-galactopyranoside can be described as follows:

  • The compound consists of a beta-D-galactopyranoside moiety linked to a nitrophenyl group.
  • The structural formula can be represented as:
C12H15NO8\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{8}

Key Features:

  • The beta linkage indicates that the hydroxyl group on the anomeric carbon (C1) is in the equatorial position.
  • The nitrophenyl group contributes to its chromogenic properties, making it useful in various biochemical assays.

The stereochemistry is crucial for its function as a substrate, influencing how enzymes interact with the molecule.

Chemical Reactions Analysis

2-Nitrophenyl-beta-D-galactopyranoside undergoes hydrolysis when acted upon by beta-galactosidase, resulting in the release of galactose and 2-nitrophenol. This reaction can be monitored spectrophotometrically due to the change in absorbance associated with the formation of 2-nitrophenol.

Reaction Equation:

2 Nitrophenyl beta D galactopyranoside+H2Obeta galactosidaseGalactose+2 Nitrophenol\text{2 Nitrophenyl beta D galactopyranoside}+\text{H}_2\text{O}\xrightarrow{\text{beta galactosidase}}\text{Galactose}+\text{2 Nitrophenol}

This reaction is fundamental in enzyme kinetics studies, allowing researchers to quantify enzyme activity based on absorbance changes.

Mechanism of Action

The mechanism of action for 2-nitrophenyl-beta-D-galactopyranoside involves its interaction with beta-galactosidase, an enzyme that catalyzes the hydrolysis of glycosidic bonds in galactosides.

Steps Involved:

  1. Substrate Binding: The substrate binds to the active site of beta-galactosidase.
  2. Transition State Formation: The enzyme facilitates the formation of a transition state that stabilizes the breaking of the glycosidic bond.
  3. Product Release: Upon hydrolysis, galactose and 2-nitrophenol are released, regenerating the enzyme for another catalytic cycle.

This mechanism highlights the importance of molecular interactions and enzyme specificity in biochemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nitrophenyl-beta-D-galactopyranoside include:

  • Appearance: White to yellow crystalline powder.
  • Solubility: Soluble in water; solubility increases with temperature.
  • Melting Point: Approximately 195°C.
  • Stability: Stable under normal conditions but should be protected from light to prevent degradation.

These properties are essential for its handling and application in laboratory settings.

Applications

2-Nitrophenyl-beta-D-galactopyranoside has several scientific applications:

  • Enzyme Activity Measurement: It serves as a substrate for measuring beta-galactosidase activity in various biological samples.
  • Colorimetric Assays: Its chromogenic nature allows it to be used in colorimetric assays, providing visual confirmation of enzymatic reactions.
  • Research Tool: It is utilized in studies involving carbohydrate metabolism and enzyme kinetics.
Enzymatic Mechanisms of β-Galactosidase Activity Using 2-Nitrophenyl-beta-D-galactopyranoside

Hydrolysis Kinetics of 2-Nitrophenyl-beta-D-galactopyranoside as a Chromogenic Substrate

2-Nitrophenyl-beta-D-galactopyranoside (ONPG) serves as a synthetic chromogenic substrate for detecting β-galactosidase activity. Upon enzymatic hydrolysis, ONPG is cleaved into D-galactose and ortho-nitrophenol (ONP), the latter producing a distinct yellow color measurable spectrophotometrically at 420 nm. This reaction provides a direct visual and quantitative readout of enzyme activity [1] [6].

The hydrolysis mechanism follows a two-step catalytic process:

  • Galactosylation: Nucleophilic attack by glutamate residue (Glu537 in Escherichia coli β-galactosidase) on the anomeric carbon of ONPG’s galactosyl moiety, forming a covalent galactosyl-enzyme intermediate. This step is facilitated by proton donation from a second glutamate residue (Glu461) [5].
  • Degalactosylation: Nucleophilic displacement by water (hydrolysis) or an acceptor sugar (transgalactosylation), releasing galactose and the chromophore ONP [5].

Kinetic parameters vary significantly across β-galactosidase sources. For example:

  • Escherichia coli β-galactosidase exhibits a turnover number (k~cat~) of 464.7 ± 7.8 s⁻¹ and Michaelis constant (K~m~) of 2.7 ± 0.3 mM for ONPG [10].
  • Lactiplantibacillus plantarum β-galactosidase shows a higher K~m~ of 27.38 mM, indicating lower affinity [8].

Table 1: Kinetic Parameters of ONPG Hydrolysis by β-Galactosidases from Different Sources

Source OrganismK~m~ (mM)k~cat~ (s⁻¹)k~cat~/K~m~ (s⁻¹·mM⁻¹)
Escherichia coli2.7 ± 0.3464.7 ± 7.8172.1
Rhizomucor sp. (Fungus)1.324.45*3.37
Lactiplantibacillus plantarum27.380.26†0.0095

Note: *V~max~ value reported as 4.45 mmol·min⁻¹·mg⁻¹; converted to k~cat~ assuming MW=120 kDa. †V~max~ reported as 0.259 U·min⁻¹ [8] [9] [10].

Role of 2-Nitrophenyl-beta-D-galactopyranoside in Quantifying β-Galactosidase Enzyme Kinetics

ONPG’s hydrolysis kinetics enable precise quantification of β-galactosidase activity under diverse experimental conditions. Its water solubility and rapid color development facilitate continuous, real-time monitoring of enzyme kinetics without secondary processing steps [1] [6].

Key Applications in Kinetic Analysis:

  • Enzyme Assay Standardization: ONPG-based assays are routinely used to determine specific activity (units/mg protein). One unit is defined as the amount of enzyme liberating 1 μmol of ONP per minute under standardized pH and temperature conditions. For Lactiplantibacillus plantarum, maximal activity (162.96 Miller units) occurs at pH 7.0 and 37°C [8].
  • Temperature and pH Profiling: ONPG hydrolysis reveals enzyme stability thresholds. Rhizomucor sp. β-galactosidase retains >50% activity at 70°C for 150 minutes when assayed with ONPG, highlighting thermostability [9].
  • Single-Molecule Kinetics: Using fluorogenic analogues like resorufin-β-D-galactopyranoside, single β-galactosidase tetrameters process 38,500 ± 900 ONPG-like molecules per minute, demonstrating high catalytic efficiency [5].

Experimental Optimization:

  • Buffer Systems: Assays commonly use 100 mM phosphate buffer (pH 7.0–7.5) or citrate-phosphate buffer (pH 4.5 for acid β-galactosidases) [3] [8].
  • Substrate Saturation: Optimal ONPG concentrations range from 0.6–0.8 mM to avoid substrate inhibition observed at >1.0 mM in fluorometric assays [3].

Table 2: Conditions for Optimal ONPG Hydrolysis in β-Galactosidase Assays

ParameterOptimal RangeSignificance
pH4.5 (acid enzymes) – 7.5 (neutral)Maximizes ionization of catalytic residues
Temperature37°C (mesophilic) – 60°C (thermophilic)Balances activity and stability
[ONPG]0.6–0.8 mMPrevents substrate inhibition
Detection Limit0.1–0.5 μmol·mL⁻¹ ONPEnables quantification in dilute enzyme samples

Comparative Analysis of 2-Nitrophenyl-beta-D-galactopyranoside vs. Natural Substrates in Enzyme Specificity Studies

While ONPG mimics the galactosyl moiety of lactose, kinetic and structural studies reveal fundamental differences in how β-galactosidases process synthetic versus natural substrates.

Affinity and Catalytic Efficiency:

  • Higher Affinity for ONPG: Most β-galactosidases exhibit lower K~m~ values for ONPG than lactose, indicating stronger binding. Lactiplantibacillus plantarum β-galactosidase shows a K~m~ of 6.64 mM for ONPG versus 23.28 mM for lactose [2].
  • Catalytic Efficiency Disparity: Escherichia coli β-galactosidase hydrolyzes ONPG with a k~cat~/K~m~ of 172.1 s⁻¹·mM⁻¹, 4.6-fold higher than for lactose (37.2 s⁻¹·mM⁻¹) [10]. This difference arises from faster degalactosylation of the synthetic substrate.

Structural Determinants of Specificity:

  • Active Site Constraints: The aromatic 2-nitrophenyl group of ONPG occupies a hydrophobic pocket adjacent to the catalytic site, enhancing binding through π-stacking interactions absent with lactose [5].
  • Transgalactosylation Capacity: Unlike lactose, ONPG cannot form allolactose (the natural inducer of the lac operon) due to its non-reducing nitrophenyl group. This makes it ideal for assaying hydrolysis without confounding induction effects [5] [6].

Inhibition Profiles:

  • Product Inhibition: Galactose competitively inhibits ONPG hydrolysis (K~i~ = 2.6 mM for Rhizomucor sp.) but exhibits mixed inhibition for lactose due to its dual role as product and transgalactosylation acceptor [9].
  • Metal Ion Effects: Magnesium (Mg²⁺) enhances ONPG hydrolysis in Lactiplantibacillus plantarum by 73% at 1 mM, whereas sodium (Na⁺) suppresses it by 54% at 100 mM. These ions minimally affect lactose hydrolysis [2] [8].

Thermodynamic Parameters:

  • Activation Energy: Hydrolysis of ONPG requires lower activation energy (E~a~ = 9.04 kcal·mol⁻¹) compared to lactose (E~a~ = 27.04 kcal·mol⁻¹) in Rhizomucor sp., reflecting easier bond cleavage in the synthetic substrate [9].
  • Enthalpy-Entropy Compensation: Faster ONPG hydrolysis correlates with favorable entropy changes (ΔS = +34 J·mol⁻¹·K⁻¹ in Lactiplantibacillus plantarum), whereas lactose cleavage is enthalpy-driven [2].

Table 3: Functional Differences in β-Galactosidase Processing of ONPG vs. Lactose

PropertyONPGLactoseBiological Implication
Inducer of lac operonNoYes (via allolactose)ONPG assays avoid transcriptional effects
TransgalactosylationNegligibleSignificant (yields allolactose)Lactose kinetics reflect dual activities
Inhibition by galactoseCompetitive (K~i~ = 2.6–5.0 mM)Mixed (competitive + uncompetitive)Lactose inhibition is more complex
Metal ion sensitivityHigh (Mg²⁺ activation; Na⁺ inhibition)LowONPG assays require controlled ion levels

Properties

CAS Number

369-07-3

Product Name

2-Nitrophenyl-beta-D-galactopyranoside

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol

Molecular Formula

C12H15NO8

Molecular Weight

301.25 g/mol

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1

InChI Key

KUWPCJHYPSUOFW-YBXAARCKSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-nitrophenyl-alpha-D-galactoside
2-nitrophenylgalactoside
2-nitrophenylgalactoside, (alpha-D)-isomer
2-nitrophenylgalactoside, (beta-D)-isomer
o-nitrophenyl-beta-D-galactopyranoside
ONPG
ONPG cpd
ortho-nitrophenyl-beta-D-galactoside

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

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